molecular formula C7H11BrO3 B2710891 Methyl (2S,5R)-5-(bromomethyl)oxolane-2-carboxylate CAS No. 2402789-93-7

Methyl (2S,5R)-5-(bromomethyl)oxolane-2-carboxylate

Cat. No. B2710891
M. Wt: 223.066
InChI Key: YSNKYZOFQQCVAD-RITPCOANSA-N
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Description

“Methyl (2S,5R)-5-(bromomethyl)oxolane-2-carboxylate” is a chemical compound. Based on its name, it appears to be an ester (carboxylate) and contains a bromomethyl group attached to an oxolane ring. The (2S,5R) denotes the stereochemistry of the molecule, indicating the spatial arrangement of the atoms.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxolane ring, possibly through a cyclization reaction, followed by the introduction of the bromomethyl and carboxylate groups. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure would consist of a five-membered oxolane ring, with a bromomethyl group and a carboxylate group attached. The (2S,5R) configuration indicates the positions and orientations of these groups on the ring.



Chemical Reactions Analysis

The bromomethyl group is a good leaving group, so it could potentially undergo nucleophilic substitution reactions. The ester could be hydrolyzed under acidic or basic conditions to give the corresponding carboxylic acid.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its molecular structure, functional groups, and stereochemistry. For example, the presence of the polar carboxylate group could influence its solubility in different solvents.


Scientific Research Applications

Organic Synthesis and Catalysis

  • Palladium-Catalysed Direct Heteroarylations : Research has shown that compounds similar to Methyl (2S,5R)-5-(bromomethyl)oxolane-2-carboxylate can be used in palladium-catalysed direct heteroarylations. These processes are significant for the formation of biheteroaryls in high yields, with ester groups preventing dimer or oligomer formation and allowing a wide variety of heteroaromatics to be coupled efficiently (Fu, Zhao, Bruneau, & Doucet, 2012).
  • Synthesis of Oxazolone-4-carboxylates : The synthesis of 2-oxazolone-4-carboxylates from related bromo-ketoesters has been described, showcasing methods for converting these compounds into heterocycles with potential applications in pharmaceuticals and materials science (Okonya, Hoffman, & Johnson, 2002).

Biological Process Studies

  • DNA Methylation and Demethylation : Studies have elucidated the roles of TET proteins in the oxidation of 5-methylcytosine to its oxidized derivatives, including 5-hydroxymethylcytosine, demonstrating the dynamic nature of DNA methylation and its implications for gene regulation and embryonic development (Wu & Zhang, 2017).

Electrocatalysis and Carbon Dioxide Utilization

  • Electrocatalytic Carboxylation : Research has demonstrated the potential for electrocatalytic carboxylation of bromo-substituted pyridines with CO2 in ionic liquids, offering a sustainable pathway for the synthesis of valuable carboxylic acids (Feng, Huang, Liu, & Wang, 2010).

Esterification in Organic Synthesis

  • Selective Esterifications : Innovations in selective esterification techniques have been reported, demonstrating the efficiency of certain catalysts and reagents in esterifying primary alcohols in the presence of water, which is relevant for the synthesis of various ester-functionalized compounds (Wang, Aleiwi, Wang, & Kurosu, 2012).

Safety And Hazards

Without specific information, it’s difficult to comment on the safety and hazards of this compound. However, as a general rule, all chemicals should be handled with appropriate safety precautions.


Future Directions

Future studies could explore the synthesis, reactions, and potential applications of this compound. This could include investigating its reactivity, stability, and any biological activity.


Please note that this is a general analysis based on the name of the compound. For a comprehensive analysis, specific literature and experimental data would be needed. Always consult appropriate safety data and literature before handling or working with new compounds.


properties

IUPAC Name

methyl (2S,5R)-5-(bromomethyl)oxolane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO3/c1-10-7(9)6-3-2-5(4-8)11-6/h5-6H,2-4H2,1H3/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNKYZOFQQCVAD-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(O1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H](O1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,5R)-5-(bromomethyl)oxolane-2-carboxylate

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